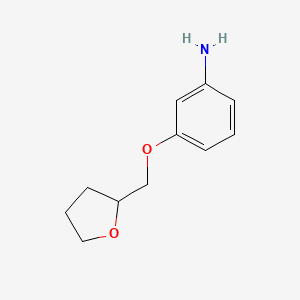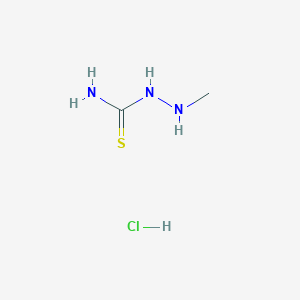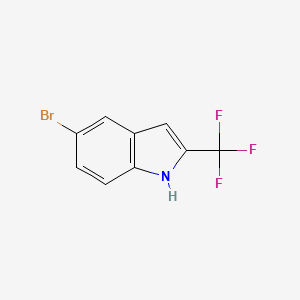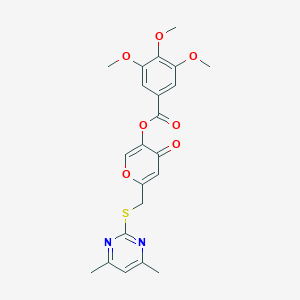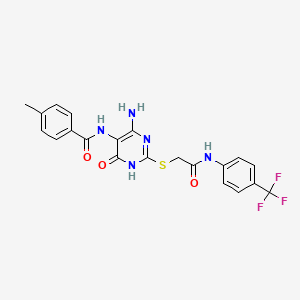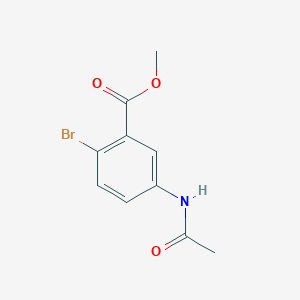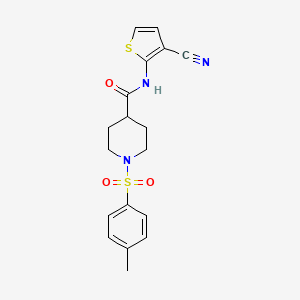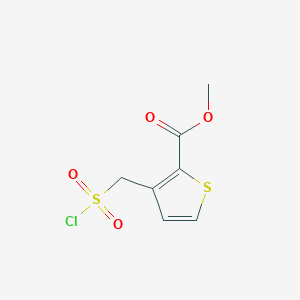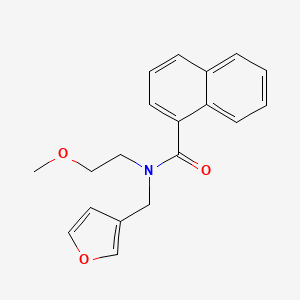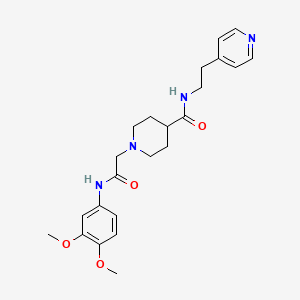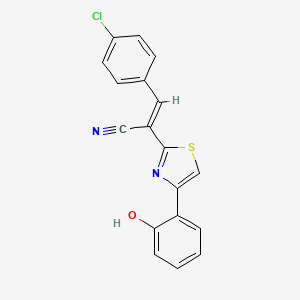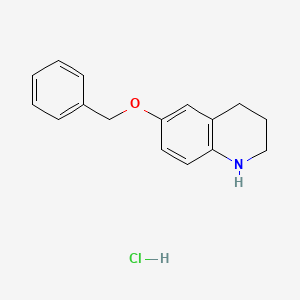
6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride” is a derivative of tetrahydroquinoline, which is a class of organic compounds. Tetrahydroquinolines are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a tetrahydroquinoline core, with a benzyloxy group attached at the 6-position .Chemical Reactions Analysis
Tetrahydroquinolines can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. These properties could include solubility, melting point, boiling point, and various spectroscopic properties .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis : The resolution and absolute stereochemistry of related tetrahydroisoquinoline compounds have been determined by X-ray diffractometric analysis. This kind of research is crucial for understanding the structural aspects of such compounds, which can influence their chemical and biological activities (Mondeshka et al., 1992).
Synthesis and Biological Activity : Research has been conducted on the synthesis of tetrahydroquinolines and their derivatives, assessing their potential in various biological activities. For instance, studies on antiulcer activity and the synthesis of derivatives with specific structural changes have been explored (Uchida et al., 1990).
Antifungal Properties : Tetrahydroquinoline derivatives have been synthesized and evaluated as potential antifungal agents. This includes studying the antifungal activity against various pathogens and the influence of structural modifications on their effectiveness (Bohórquez et al., 2015).
Physicochemical Evaluation and Pharmacological Activities : Tetrahydroquinoline analogs have been synthesized and tested for their physicochemical properties and pharmacological activities, such as ocular hypotensive action, demonstrating the potential application in therapeutic areas (Pamulapati & Schoenwald, 2011).
Growth and Yield Stimulants in Agriculture : Compounds related to tetrahydroquinolines have been used as growth stimulants in agriculture, showing effectiveness in increasing the productivity of crops like eggplant (Vostrikova et al., 2021).
Local Anesthetic Activity and Toxicity Evaluation : The local anesthetic activity and acute toxicity of 1-aryltetrahydroisoquinoline alkaloid derivatives have been evaluated, providing insights into their potential therapeutic applications and safety profiles (Azamatov et al., 2023).
Wirkmechanismus
Target of Action:
The primary targets of 6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride are muscarinic receptors. Specifically, it interacts with the M1, M2, and M3 subtypes. These receptors play a crucial role in regulating various physiological processes, including smooth muscle contraction, neurotransmitter release, and glandular secretion .
Mode of Action:
- Antimuscarinic Activity : this compound acts as an antimuscarinic agent. By binding to muscarinic receptors (M1, M2, and M3), it inhibits the action of acetylcholine, a neurotransmitter. This leads to relaxation of smooth muscles, particularly in the intestines .
- Histamine and Bradykinin Antagonism : Additionally, this compound non-competitively inhibits the effects of histamine and bradykinin. By doing so, it directly affects smooth muscle function, reducing the strength of contractions seen in intestinal spasms .
Pharmacokinetics:
- Absorption : The compound is usually administered orally (20-40 mg per dose) or intramuscularly (10-20 mg per dose). Its duration of action is not particularly long, necessitating multiple daily doses .
Safety and Hazards
Zukünftige Richtungen
The future directions in the research and development of a compound like “6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride” would depend on its potential applications. For example, if it’s a pharmaceutical, future research could focus on improving its efficacy, reducing side effects, or finding new therapeutic applications .
Eigenschaften
IUPAC Name |
6-phenylmethoxy-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO.ClH/c1-2-5-13(6-3-1)12-18-15-8-9-16-14(11-15)7-4-10-17-16;/h1-3,5-6,8-9,11,17H,4,7,10,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYRMDIJAPSBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
